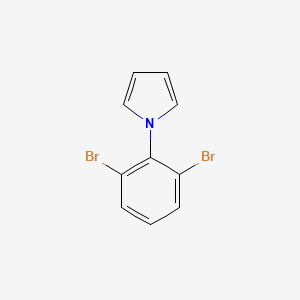
1-(2,6-dibromophenyl)-1H-pyrrole
概要
説明
1-(2,6-Dibromophenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 2,6-dibromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dibromophenyl)-1H-pyrrole typically involves the reaction of 2,6-dibromobenzaldehyde with pyrrole under acidic or basic conditions. One common method is the condensation reaction using an acid catalyst like p-toluenesulfonic acid (p-TSA) to facilitate the formation of the pyrrole ring . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of dibromohydantoin as a brominating agent and carbon tetrachloride as a solvent has been reported to achieve high yields under mild conditions .
化学反応の分析
Types of Reactions
1-(2,6-Dibromophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cyclization Reactions: Catalysts such as rhodamine 6G and bases like N,N-diisopropylethylamine (DIPEA) are used under blue light irradiation.
Major Products
Substitution Reactions: Products include various substituted phenylpyrroles depending on the nucleophile used.
Cyclization Reactions: Products include pyrrolo[1,2-a]quinolines and ullazines.
科学的研究の応用
1-(2,6-Dibromophenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-(2,6-dibromophenyl)-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an inhibitor of biotin carboxylase, an enzyme involved in fatty acid synthesis . The compound’s bromine atoms play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(2-Bromophenyl)-1H-pyrrole: Similar structure but with only one bromine atom on the phenyl ring.
6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine: Contains a pyrimidine ring instead of a pyrrole ring.
Uniqueness
1-(2,6-Dibromophenyl)-1H-pyrrole is unique due to its dual bromine substitution, which enhances its reactivity and potential for forming complex structures. This makes it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
1-(2,6-dibromophenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSHJVXKRFBSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














